REACTION_SMILES
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[CH3:24][NH2:25].[CH3:26][OH:27].[NH2:1][c:2]1[n:3][c:4]([O:8][CH2:9][c:10]2[cH:11][cH:12][c:13]([CH2:14][NH:15][C:16](=[O:17])[C:18]([F:19])([F:20])[F:21])[cH:22][cH:23]2)[n:5][cH:6][cH:7]1>>[NH2:1][c:2]1[n:3][c:4]([O:8][CH2:9][c:10]2[cH:11][cH:12][c:13]([CH2:14][NH2:15])[cH:22][cH:23]2)[n:5][cH:6][cH:7]1
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Name
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Type
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product
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Smiles
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NCc1ccc(COc2nccc(N)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |